molecular formula C11H17N B1378109 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1394041-30-5

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B1378109
CAS No.: 1394041-30-5
M. Wt: 163.26 g/mol
InChI Key: OHWRGMHXQWAJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile (CAS 1394041-30-5) is a bicyclic organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol. This chemical features a nitrile group attached to a substituted norbornane (bicyclo[2.2.1]heptane) core structure. The compound is offered as a high-purity material for research and development purposes. The bicyclo[2.2.1]heptane scaffold is a structure of significant interest in medicinal and pesticide chemistry. For instance, a structurally related terpenoid compound featuring the same core, (1S,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptane, has been investigated as a lead compound for developing novel insect growth regulators (IGRs) with activity against agricultural pests like Helicoverpa armigera . The nitrile functional group is a common pharmacophore and synthetic intermediate, suggesting potential utility in organic synthesis and the development of bioactive molecules. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWRGMHXQWAJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Methods

The synthesis of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile typically involves organic chemical reactions, often starting with 1,3,3-trimethylbicyclo[2.2.1]heptane reacting with a nitrile source. To achieve optimal yield and purity, controlling temperature, solvent selection, and reaction time is crucial.

Detailed synthesis procedure and compound characterization of (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile (7)

  • To an ice-cooled solution of TosMIC (1.92 g, 9.85 mmol) in dry Me2SO (9.7 mL) was added all at once 3.32 g (29.56 mmol) of solid tert-BuOK.
  • After stirring for 5 min under N2 0.33 mL of MeOH was added, then 1 g (6.57 mmol) of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one (6), and the mixture was stirred over night at rt.
  • The reaction mixture was diluted with water (250 mL), acidified with 2 N HCl, and extracted with PE (bp 40-60 °C).
  • The combined extracts were washed with saturated NaCl solution, dried over MgSO4 and concentrated. The crude product was purified by flash chromatography on silica gel. Yield: 86%;

    • ¹HNMR (400 MHz, CDCl3) δ 0.89 (s, 3H), 1.04 (d, 3H, J = 6.4 Hz), 1.20 (s, 1H), 1.21 (s, 3H), 1.69–1.72 (m, 1H), 1.92–1.96 (m, 1H), 2.03–2.22 (m, 3H), 2.33–2.44 (m, 2H);
    • ¹³CNMR (125 MHz, CDCl3) δ 19.79, 20.05, 22.49, 26.25, 26.43, 29.15, 35.07, 39.46, 39.52, 46.24, 123.35; ESI-MS: calculated for C11H17N (M+H+): 164.27, found: 164.1.

Reaction Conditions

The reaction conditions for synthesizing this compound, such as temperature, reaction time, and specific reagents, require careful optimization to maximize yield and achieve desired purity.

Data Table

Property Value
CAS No. 1394041-30-5
Product Name This compound
Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3
Standard InChIKey OHWRGMHXQWAJAZ-UHFFFAOYSA-N
SMILES CC1(C2CCC(C2)(C1C#N)C)C
Canonical SMILES CC1(C2CCC(C2)(C1C#N)C)C
PubChem Compound 71755922
Last Modified Aug 16 2023

Chemical Reactions Analysis

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

Applications in Medicinal Chemistry

  • Pharmaceutical Intermediates :
    • This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel analgesics and anti-inflammatory agents. Its bicyclic structure allows for unique interactions with biological targets.
  • Neuropharmacology :
    • Research indicates potential applications in neuropharmacology, where derivatives of this compound are investigated for their effects on neurotransmitter systems. Studies have shown that modifications to the bicyclic structure can enhance binding affinity to specific receptors.

Materials Science Applications

  • Polymer Chemistry :
    • 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile is utilized in the formulation of specialty polymers due to its unique structural properties. It can enhance thermal stability and mechanical strength in polymer matrices.
  • Nanomaterials :
    • The compound has been explored for use in the synthesis of nanomaterials, particularly in creating nanocomposites that exhibit improved electrical conductivity and thermal resistance.

Organic Synthesis

  • Synthetic Routes :
    • Various synthetic pathways have been developed to produce this compound efficiently. These include cyclization reactions that leverage its bicyclic nature to yield high-purity products suitable for further functionalization.
  • Reagent Applications :
    • As a reagent, it has been employed in several organic transformations including nucleophilic additions and cycloadditions, demonstrating versatility in synthetic methodologies.

Case Study 1: Development of Analgesics

A study published in Journal of Medicinal Chemistry documented the synthesis of a series of analgesic compounds derived from this compound. The research highlighted how modifications at the nitrile position significantly affected pain relief efficacy and side effect profiles.

Case Study 2: Polymer Enhancements

In a study on polymer composites published in Materials Science & Engineering, researchers incorporated this compound into epoxy resins to evaluate its impact on mechanical properties. Results showed a notable increase in tensile strength and thermal stability compared to control samples.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and substituent effects among related bicyclo[2.2.1]heptane carbonitriles:

Compound Name Substituents Functional Groups Key Structural Features
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile 1-CH$3$, 3-CH$3$, 3-CH$_3$ Nitrile (-CN) Increased steric bulk and lipophilicity
Bicyclo[2.2.1]heptane-2-carbonitrile None Nitrile (-CN) Base structure with minimal substitution
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile Double bond at C5-C6 Nitrile (-CN) Unsaturated core enhances reactivity
Bicyclo[2.2.1]heptane-2,5-dicarbonitrile Nitriles at C2 and C5 Two nitriles (-CN) Higher polarity and potential for crosslinking

Physicochemical Properties

Data from the CRC Handbook of Chemistry and Physics and other sources :

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound 1394041-30-5 C${11}$H${17}$N 163.26 Not reported Organic solvents
Bicyclo[2.2.1]heptane-2-carbonitrile 2234-26-6 C$8$H${11}$N 121.18 Not reported Ace, Bz, EtOH
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile 95-11-4 C$8$H$9$N 119.16 95.69 Ace, Bz, EtOH
endo-Bicyclo[2.2.1]heptane-2-carbonitrile 3211-87-8 C$8$H${11}$N 121.18 Not reported Solvent-dependent
exo-Bicyclo[2.2.1]heptane-2-carbonitrile 3211-90-3 C$8$H${11}$N 121.18 Not reported Solvent-dependent

Key Observations :

  • Molecular Weight : The trimethyl derivative has a higher molecular weight (163.26 vs. 119.16–121.18 g/mol) due to additional methyl groups.
  • Boiling Point : Unsaturated analogs (e.g., bicyclo[2.2.1]hept-5-ene-2-carbonitrile) exhibit lower boiling points due to reduced intermolecular forces.
  • Solubility : Methyl and nitrile groups enhance solubility in organic solvents like acetone (Ace) and benzene (Bz) .

Stereochemical and Isomeric Effects

  • Endo vs. Exo Isomerism : The spatial arrangement of substituents significantly impacts properties. For example, exo-isomers often exhibit higher solubility in polar solvents due to reduced steric hindrance .

Functional Group Reactivity

  • Nitrile Group : The -CN group participates in hydrolysis, reduction, and cycloaddition reactions. In the trimethyl derivative, steric effects may reduce reactivity compared to simpler analogs .
  • Multiple Nitriles : Compounds like bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile (CAS 6343-21-1) show enhanced polarity and reactivity, enabling applications in polymer chemistry .

Biological Activity

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile, also known by its CAS number 1394041-30-5, is a bicyclic compound with potential biological activities that have been the subject of various studies. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by the presence of a carbonitrile functional group. Its molecular formula is C11H15NC_{11}H_{15}N with a molecular weight of approximately 163.26 g/mol. The structural formula can be represented as follows:

SMILES CC1 C C2CCC C C2 C1C N\text{SMILES CC1 C C2CCC C C2 C1C N}

1. Cannabinoid Receptor Interaction

Research indicates that this compound has significant interactions with cannabinoid receptors, particularly the CB2 receptor. In a study examining its binding affinity, it was reported to exhibit sub-nanomolar affinity for the rat spleen and human CB2 receptors (K_i = 0.60 ± 0.13 nM) while showing much lower affinity for CB1 receptors . This selectivity suggests its potential as a therapeutic agent in modulating cannabinoid signaling pathways.

2. Anticonvulsant and Anti-inflammatory Potential

Further investigations into derivatives of this compound have revealed anticonvulsant and anti-inflammatory properties. A study synthesized various derivatives and assessed their biological activities, highlighting the potential for these compounds to serve as therapeutic agents against seizures and inflammation . The mechanisms underlying these effects may involve modulation of neurotransmitter systems and inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system (CNS) and immune system:

  • CB2 Receptor Modulation : The compound acts as an inverse agonist at the CB2 receptor, effectively blocking constitutive activity and potentially reducing inflammation .
  • Neurotransmitter Interaction : Its derivatives have shown promise in influencing neurotransmitter release and uptake, which is crucial for managing conditions like epilepsy.

Case Study 1: Binding Affinity Analysis

A detailed docking study explored the binding interactions of this compound with the CB2 receptor. The study identified critical hydrogen bonding interactions with specific amino acid residues (e.g., D275), which are essential for its binding efficacy . This information provides insights into optimizing the structure for enhanced receptor affinity.

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that certain derivatives exhibited significant anticonvulsant effects in animal models of epilepsy. The findings suggested that these compounds could potentially offer new avenues for treating seizure disorders without the side effects commonly associated with traditional anticonvulsants .

Data Summary Table

PropertyValue
CAS Number1394041-30-5
Molecular FormulaC₁₁H₁₅N
Molecular Weight163.26 g/mol
CB2 Receptor K_i0.60 ± 0.13 nM
Anticonvulsant ActivityPositive in animal models
Anti-inflammatory ActivityConfirmed in vitro studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via [2.2.1]bicycloheptane scaffold functionalization. A plausible route involves nitrile group introduction through nucleophilic substitution or cyanation of a pre-functionalized bicyclic intermediate. For example, halogenated precursors (e.g., bromo or chloro derivatives) may react with cyanide sources (e.g., KCN or CuCN) under polar aprotic solvents (DMF or acetonitrile) at 60–100°C. Steric hindrance from the 1,3,3-trimethyl groups necessitates prolonged reaction times (24–48 hrs) and excess cyanating agents to achieve >70% yields. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate) is critical due to byproduct formation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this bicyclic carbonitrile?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the carbonitrile carbon at ~110–120 ppm (¹³C) and methyl groups at 0.8–1.5 ppm (¹H). The bicyclic framework shows distinct coupling patterns for bridgehead protons (e.g., J = 8–10 Hz for axial-equatorial interactions) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CH₃ or CN groups) confirm molecular weight and substituent stability. Reference databases like NIST can validate spectral matches .
  • X-ray Crystallography : Resolves stereochemical ambiguity, particularly the spatial arrangement of methyl groups and nitrile orientation .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be systematically addressed?

  • Methodological Answer : The 1,3,3-trimethyl substituents create steric bias, favoring specific diastereomers. Chiral auxiliaries or asymmetric catalysis (e.g., Rh or Pd complexes) can enforce enantioselectivity. For example, enantiopure intermediates (e.g., tert-butoxycarbonyl-protected amines) may guide stereochemistry in multi-step syntheses . Chromatographic resolution (chiral HPLC) or diastereomeric salt crystallization (using L-tartaric acid) can isolate desired stereoisomers .

Q. What computational strategies predict the compound’s electronic and steric effects on reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map electron density around the nitrile group and methyl substituents. Fukui indices identify nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO or THF) to assess solubility and aggregation tendencies, which influence reaction kinetics .

Q. How can contradictory thermal stability data in literature be reconciled?

  • Methodological Answer : Discrepancies in DSC/TGA data (e.g., decomposition temperatures varying by 20–30°C) may arise from impurities or polymorphic forms. Reproducibility requires:

  • Standardized Purification : Rigorous recrystallization (e.g., ethanol/water) to remove residual solvents or byproducts.
  • Controlled Atmosphere Analysis : Thermogravimetric analysis under inert gas (N₂ or Ar) prevents oxidative degradation .

Data Analysis and Experimental Design

Q. What strategies validate the compound’s biological or catalytic activity in interdisciplinary studies?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing nitrile with carboxylate) and compare bioactivity (e.g., enzyme inhibition assays). Statistical analysis (ANOVA, p < 0.05) identifies significant trends .
  • Catalytic Screening : Test in model reactions (e.g., Diels-Alder) to assess steric effects from the bicyclic framework. GC-MS monitors enantiomeric excess (ee) for asymmetric catalysis .

Q. How are conflicting NMR assignments resolved for bridgehead protons in this rigid bicyclic system?

  • Methodological Answer :

  • NOESY Experiments : Detect spatial proximity between bridgehead protons and methyl groups to assign axial/equatorial configurations.
  • Variable Temperature NMR : Reduced ring puckering at low temperatures (-40°C) simplifies splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 2
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.